molecular formula C32H43O14- B1262996 beta-D-gentiobiosyl crocetin(1-)

beta-D-gentiobiosyl crocetin(1-)

Cat. No. B1262996
M. Wt: 651.7 g/mol
InChI Key: VULLCGFNYWDRHL-YJOFKXFJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-gentiobiosyl crocetin(1-) is a carboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of beta-D-gentiobiosyl crocetin. The major species at pH 7.3. It is a conjugate base of a beta-D-gentiobiosyl crocetin.

Scientific Research Applications

  • Quality Control of Saffron Spice : A study developed multivariate models using UV-visible spectrophotometry to determine the content of major crocetin esters, including beta-D-gentiobiosyl crocetin(1-), for quality control of saffron. This approach enhances quality assurance in saffron products (Sánchez et al., 2008).

  • Spectroscopic Characterization in Saffron and Gardenia : Crocetin derivatives, including beta-D-gentiobiosyl crocetin(1-), were characterized by NMR, UV-vis spectroscopy, and mass spectrometry in saffron and gardenia, aiding in the understanding of these substances in different botanical contexts (Van-Calsteren et al., 1997).

  • Glycosylation Studies in Crocus sativus Callus : Research on Crocus sativus callus extracts revealed insights into the transformation of all-trans-crocetin into glycosides, including beta-D-gentiobiosyl crocetin(1-), highlighting the biosynthetic pathways involved (Dufresne et al., 1997).

  • Neuroprotective Potential : A study investigating the carotenoid pigments of saffron, including beta-D-gentiobiosyl crocetin(1-), found evidence of their neuroprotective effects, such as increasing glutathione synthesis and reducing infarcted areas in brain injury models (Ochiai et al., 2007).

  • Exploration of Crocetin Derivatives in Gardenia and Saffron : Isolation and structural elucidation of various crocetin derivatives, including beta-D-gentiobiosyl crocetin(1-), from Gardenia jasminoides and Crocus sativus provided deeper understanding of these compounds in botanical and medicinal contexts (Pfister et al., 1996).

  • Inhibition of Neuronal Injury by Crocins : Research into the protective effects of crocins, including crocetin di-gentiobiose ester (a form of beta-D-gentiobiosyl crocetin(1-)), demonstrated their potential in preventing neuronal injuries, offering insights into therapeutic applications for neurodegenerative diseases (Sugiura et al., 1994).

properties

Product Name

beta-D-gentiobiosyl crocetin(1-)

Molecular Formula

C32H43O14-

Molecular Weight

651.7 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate

InChI

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/p-1/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1

InChI Key

VULLCGFNYWDRHL-YJOFKXFJSA-M

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)[O-]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-gentiobiosyl crocetin(1-)
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Reactant of Route 6
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